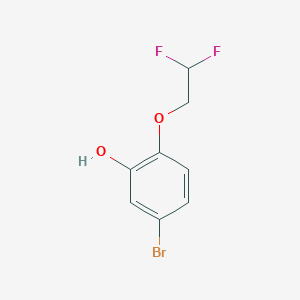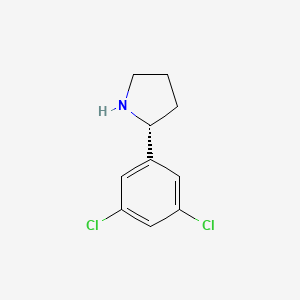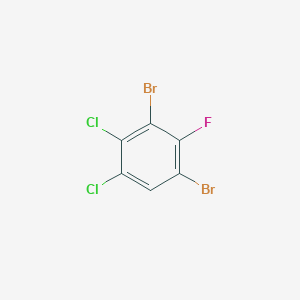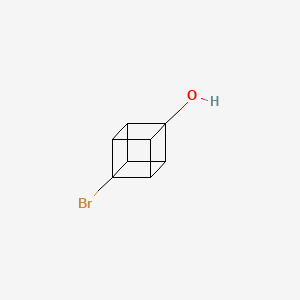
4-Bromocuban-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromocuban-1-ol: is a chemical compound with the molecular formula C8H7BrO. It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The presence of a bromine atom and a hydroxyl group on the cubane framework makes this compound an interesting compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromocuban-1-ol can be synthesized through several methods. One common approach involves the bromination of cubane followed by hydroxylation. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst. The hydroxylation step can be achieved using reagents like sodium hydroxide (NaOH) or hydrogen peroxide (H2O2) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive bromine and hydroxylation agents.
化学反応の分析
Types of Reactions: 4-Bromocuban-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of carbonyl compounds
Reduction: Formation of cubane derivatives with hydrogen replacing bromine
Substitution: Formation of cubane derivatives with various functional groups replacing bromine
科学的研究の応用
Chemistry: 4-Bromocuban-1-ol is used as a building block in organic synthesis
Biology: The compound’s structural features make it a candidate for studying molecular interactions and binding affinities in biological systems. It can be used in the design of molecular probes and bioactive molecules.
Medicine: Research into this compound’s potential medicinal properties is ongoing. Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it valuable for creating high-performance polymers and coatings.
作用機序
The mechanism of action of 4-Bromocuban-1-ol involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can influence the compound’s reactivity and binding properties, making it useful in various chemical and biological applications.
類似化合物との比較
4-Bromo-1-butanol: A primary alcohol with a bromine atom, used in organic synthesis.
4-Chloro-1-butanol: Similar to 4-Bromo-1-butanol but with a chlorine atom.
6-Bromo-1-hexanol: A longer-chain alcohol with a bromine atom.
5-Bromo-1-pentanol: Another brominated alcohol with a different chain length.
Uniqueness: 4-Bromocuban-1-ol stands out due to its cubane structure, which imparts unique steric and electronic properties
特性
分子式 |
C8H7BrO |
|---|---|
分子量 |
199.04 g/mol |
IUPAC名 |
4-bromocuban-1-ol |
InChI |
InChI=1S/C8H7BrO/c9-7-1-4-2(7)6-3(7)5(1)8(4,6)10/h1-6,10H |
InChIキー |
ANRCRDFQDMCTDC-UHFFFAOYSA-N |
正規SMILES |
C12C3C4C1(C5C2C3(C45)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
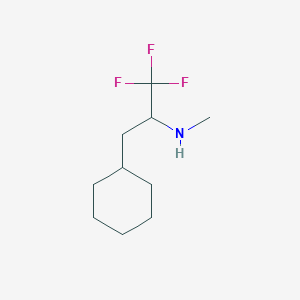

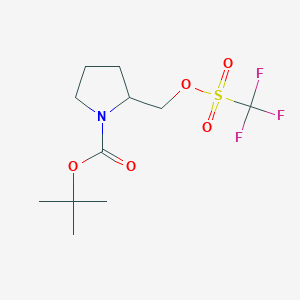
![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
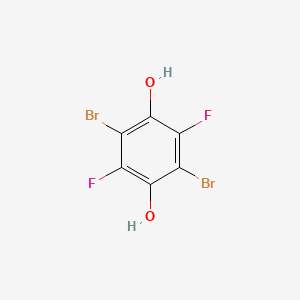
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
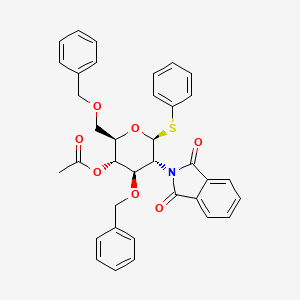

![(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B12848173.png)

